1,3,5,7-Tetraphenyladamantane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

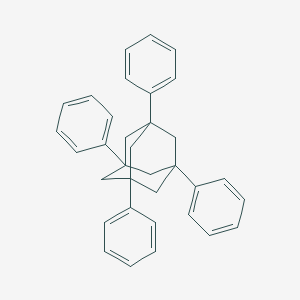

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5,7-tetraphenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32/c1-5-13-27(14-6-1)31-21-32(28-15-7-2-8-16-28)24-33(22-31,29-17-9-3-10-18-29)26-34(23-31,25-32)30-19-11-4-12-20-30/h1-20H,21-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUVZTACEKAXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468492 | |

| Record name | 1,3,5,7-tetraphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16004-75-4 | |

| Record name | 1,3,5,7-tetraphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,7-Tetraphenyladamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 1,3,5,7-Tetraphenyladamantane: A Mechanistic and Methodological Deep-Dive

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-Tetraphenyladamantane (TPA) is a molecule of significant interest in materials science and medicinal chemistry due to its rigid, diamondoid core and tunable peripheral functionality. Its synthesis, primarily achieved through Friedel-Crafts-type reactions, presents a fascinating case study in electrophilic aromatic substitution and carbocation chemistry. This technical guide provides an in-depth exploration of the synthesis mechanism of TPA, complete with detailed experimental protocols and a comprehensive summary of quantitative data. Visualizations of the reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Adamantane and its derivatives have garnered considerable attention for their unique physicochemical properties, including high thermal stability, lipophilicity, and a rigid, three-dimensional structure. The introduction of aryl substituents at the bridgehead positions of the adamantane cage, as in this compound, further enhances these properties and provides a scaffold for the development of novel materials and therapeutic agents. The synthesis of TPA is a cornerstone for accessing this important class of molecules. This document will elucidate the mechanistic intricacies and practical considerations of its synthesis.

The Core Mechanism: Friedel-Crafts Alkylation

The primary route to this compound is through a Friedel-Crafts alkylation reaction, a classic method for forming carbon-carbon bonds between an alkyl group and an aromatic ring.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism.[2]

The synthesis can be initiated from several adamantane precursors, including 1-bromoadamantane, adamantane itself, or adamantane-1,3,5,7-tetraol.[3][4][5] The reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid.[2][6]

A key feature of this synthesis is the sequential substitution at all four tertiary bridgehead positions of the adamantane core, even when starting from a monosubstituted adamantane like 1-bromoadamantane.[5] This is attributed to a series of hydride abstraction and rearrangement steps facilitated by the reaction conditions.

Generation of the Adamantyl Cation

The initial step involves the formation of a tertiary adamantyl carbocation. When using 1-bromoadamantane, the Lewis acid catalyst abstracts the bromide to generate the electrophilic adamantyl cation.[2]

Electrophilic Aromatic Substitution

The adamantyl cation then acts as a potent electrophile, which is attacked by the electron-rich π-system of the benzene ring, leading to the formation of a σ-complex (arenium ion). Subsequent deprotonation of the σ-complex by a weak base restores the aromaticity of the ring and yields the monosubstituted product, 1-phenyladamantane.

Polysubstitution and the Role of Hydride Abstraction

The subsequent phenylation at the remaining bridgehead positions (3, 5, and 7) is a more complex process. It is proposed that under the strong acidic conditions, a hydride ion is abstracted from a tertiary C-H bond of the adamantane core by another carbocation present in the reaction mixture (e.g., a tert-butyl cation generated from tert-butyl bromide, which is sometimes used as an additive).[5] This generates a new adamantyl cation, which can then undergo another Friedel-Crafts reaction with benzene. This process of hydride abstraction followed by arylation repeats until all four bridgehead positions are substituted with phenyl groups. The use of tert-butyl bromide can act as a "sludge catalyst" to facilitate these hydride transfer processes.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols based on literature precedents.

Synthesis from 1-Bromoadamantane

This protocol is adapted from a procedure found in the supporting information of a research article.[5]

Materials:

-

1-Bromoadamantane

-

Benzene (anhydrous)

-

tert-Butyl bromide

-

Aluminum chloride (AlCl₃)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon), dissolve 1-bromoadamantane in anhydrous benzene.

-

Add tert-butyl bromide to the solution.

-

Carefully add anhydrous aluminum chloride to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2 hours).

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis from Adamantane-1,3,5,7-tetraol

This method utilizes a Brønsted acid catalyst.[4]

Materials:

-

Adamantane-1,3,5,7-tetraol

-

Anisole derivatives (in this case, benzene would be the analogous reactant)

-

Triflic acid (TfOH) or another strong Brønsted acid

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve adamantane-1,3,5,7-tetraol in an excess of benzene.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of triflic acid to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the required duration.

-

Monitor the reaction for the formation of the tetraphenylated product.

-

Work-up the reaction by quenching with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over a drying agent, and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization.

Quantitative Data

The efficiency of the synthesis of this compound and its derivatives is dependent on the starting materials, catalysts, and reaction conditions. The following table summarizes key quantitative data from various synthetic approaches.

| Starting Material | Arylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromoadamantane | Benzene | AlCl₃ (0.1 equiv.) with t-BuBr (2 equiv.) | Benzene | Reflux | 2 | Not specified | |

| Adamantane-1,3,5,7-tetraol | 3-Fluoroanisole | Triflic acid | 3-Fluoroanisole | Not specified | Not specified | 52 | |

| 1-Bromoadamantane | Benzene | InBr₃ (5) | Dichloromethane | Room Temp | 24 | 91 (for 1-adamantylbenzene) | [2] |

| 1,3,5,7-Tetrakis(4-bromophenyl)adamantane | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ (10) | DMF/aq. K₂CO₃ | 150 | 72 | Polymer Yield | [7] |

Visualizing the Synthesis

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Friedel-Crafts synthesis of this compound starting from 1-bromoadamantane.

Caption: Friedel-Crafts synthesis of this compound.

Experimental Workflow

The generalized experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: Generalized experimental workflow for TPA synthesis.

Conclusion

The synthesis of this compound is a robust process, primarily relying on the principles of Friedel-Crafts alkylation. The mechanism, involving the generation of adamantyl cations and sequential electrophilic aromatic substitutions facilitated by hydride transfer processes, allows for the exhaustive phenylation of the adamantane core. The choice of starting material and catalyst can be tailored to achieve the desired product, although careful control of reaction conditions is necessary to optimize yields and purity. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these unique diamondoid molecules.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]

An In-depth Technical Guide to the Friedel-Crafts Arylation of Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its incorporation into aromatic systems can significantly modify the parent molecule's pharmacological and material properties. This is often achieved through a class of reactions broadly referred to as Friedel-Crafts arylation of adamantane, though more precisely termed Friedel-Crafts adamantylation of arenes. This reaction facilitates the formation of a carbon-carbon bond between the adamantane nucleus and an aromatic ring via electrophilic aromatic substitution.[1] The bulky nature of the adamantyl group can enhance metabolic stability, increase lipophilicity, and provide a rigid framework for directing the orientation of other substituents, making it a valuable strategy in drug design.[1] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic insights into this important transformation.

Reaction Principle

The Friedel-Crafts adamantylation of arenes proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a highly stable tertiary adamantyl carbocation, which then acts as the electrophile. This carbocation is attacked by the electron-rich π-system of an aromatic ring, leading to the formation of a σ-complex (also known as an arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the adamantylated arene.

The generation of the adamantyl carbocation is typically facilitated by a Lewis acid or a strong Brønsted acid catalyst, which abstracts a halide from an adamantyl halide (e.g., 1-bromoadamantane) or protonates an adamantyl alcohol.

Data Presentation: A Survey of Catalytic Systems and Substrates

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the Friedel-Crafts adamantylation. A variety of Lewis and Brønsted acids have been employed, each with its own advantages. The following tables summarize quantitative data for the adamantylation of various aromatic compounds.

Table 1: Indium-Catalyzed Adamantylation of Arenes with 1-Bromoadamantane

Indium(III) salts have emerged as mild and efficient catalysts for this transformation, offering advantages in terms of handling and reduced side reactions compared to traditional Lewis acids like aluminum chloride.[1]

| Aromatic Substrate | Catalyst (mol%) | Product | Yield (%) | Reference |

| Benzene | InBr₃ (5) | 1-Adamantylbenzene | 91 | [1] |

| Toluene | InBr₃ (5) | 1-(p-Tolyl)adamantane | 95 | BenchChem |

| Anisole | InCl₃ (5) | 1-(4-Methoxyphenyl)adamantane | 88 | BenchChem |

| Chlorobenzene | InCl₃ (5) | 1-(4-Chlorophenyl)adamantane | 75 | BenchChem |

| Fluorobenzene | InCl₃ (5) | 1-(4-Fluorophenyl)adamantane | 82 | BenchChem |

Data sourced from BenchChem Application Notes, December 2025.[1]

Table 2: Triflic Acid-Promoted Adamantylation of Pyrene

Triflic acid (TfOH), a superacid, is a powerful catalyst for the adamantylation of polycyclic aromatic hydrocarbons like pyrene. The reaction can be controlled to yield mono-, di-, or even tri-substituted products.

| Adamantyl Source | Pyrene Equivalents | Product | Yield (%) | Reference |

| 1-Bromoadamantane | 1.5 | 2-(Adamantan-1-yl)pyrene | 94 | [2] |

| 1-Adamantanol | 1.5 | 2-(Adamantan-1-yl)pyrene | 96 | [2] |

| 1-Bromoadamantane | 0.5 | 2,7-Di(adamantan-1-yl)pyrene | 95 | [2] |

| 1,3-Dibromoadamantane | 3.0 | 1,3-Bis(pyren-2-yl)adamantane | 62 | [2] |

| Adamantane-1,3,5-triol | 4.5 | 1,3,5-Tris(pyren-2-yl)adamantane | 63 | [2] |

Reactions were carried out in dichloromethane at room temperature.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions in a laboratory setting. Below are representative protocols for indium- and triflic acid-catalyzed adamantylations.

Protocol 1: Indium-Catalyzed Adamantylation of an Aromatic Substrate

This protocol is a general procedure for the adamantylation of arenes using 1-bromoadamantane and an indium catalyst.[1]

Materials:

-

Aromatic substrate (e.g., toluene)

-

1-Bromoadamantane (1.0 equivalent)

-

Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃) (5 mol%)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous dichloromethane.

-

Add 1-bromoadamantane (1.0 equivalent) to the flask.

-

Add the indium catalyst (InBr₃ or InCl₃, 5 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aromatic substrate.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure adamantylated arene.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Triflic Acid-Promoted Adamantylation of Pyrene

This procedure is adapted for the synthesis of poly-arylated adamantanes using a strong Brønsted acid.[2][3]

Materials:

-

Pyrene

-

Adamantylating agent (e.g., 1-bromoadamantane, 1,3-dibromoadamantane)

-

Triflic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve pyrene in dichloromethane in a round-bottom flask at room temperature.

-

Add the adamantylating agent (refer to Table 2 for appropriate equivalents).

-

Carefully add triflic acid to the stirred solution.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 5 minutes to 6 hours).

-

Pour the reaction mixture into water (100 mL) to quench the reaction.

-

Extract the aqueous layer several times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the desired product.

Mandatory Visualizations

Reaction Mechanism

The mechanism of the Friedel-Crafts adamantylation follows the general pathway of electrophilic aromatic substitution. The key steps are the formation of the adamantyl cation, its attack on the aromatic ring, and the subsequent deprotonation to restore aromaticity.

Caption: Mechanism of Friedel-Crafts Adamantylation.

Experimental Workflow

The following diagram illustrates a typical workflow for a Friedel-Crafts adamantylation experiment, from reaction setup to product isolation and characterization.

Caption: General Experimental Workflow.

Conclusion

The Friedel-Crafts adamantylation of arenes is a robust and versatile method for the synthesis of aryl-adamantane derivatives. With the advent of milder catalytic systems, such as those based on indium salts, the scope and applicability of this reaction have been significantly expanded. This guide provides a foundational understanding and practical protocols for researchers in drug discovery and materials science to leverage this powerful transformation in their synthetic endeavors. The ability to introduce the unique steric and electronic properties of the adamantane moiety onto aromatic platforms will continue to be a valuable tool in the design of novel molecules with tailored functions.

References

Spectroscopic Characterization of 1,3,5,7-Tetraphenyladamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,3,5,7-tetraphenyladamantane, a highly symmetrical and rigid polycyclic aromatic hydrocarbon. The unique cage-like structure of the adamantane core, combined with the four phenyl substituents, results in distinct spectroscopic signatures. This document details the expected data from key analytical techniques, provides in-depth experimental protocols, and visualizes the molecular structure and characterization workflow.

Molecular Structure and Properties

This compound (TPA) possesses a diamondoid adamantane cage with a phenyl group attached to each of the four bridgehead carbon atoms. This arrangement confers a high degree of thermal stability and a rigid, well-defined three-dimensional structure.

| Property | Value |

| Molecular Formula | C₃₄H₃₂ |

| Molecular Weight | 440.62 g/mol |

| CAS Number | 16004-75-4[1][2] |

| Appearance | White to off-white solid |

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Estimated)

No explicit experimental ¹H NMR data for this compound was found in the reviewed literature. The following are estimated chemical shifts based on the analysis of adamantane and substituted aromatic compounds.

| Protons | Multiplicity | Estimated Chemical Shift (δ) [ppm] |

| Adamantane CH₂ | Singlet | ~1.9 - 2.1 |

| Phenyl H (ortho, meta, para) | Multiplet | ~7.2 - 7.6 |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) [ppm] |

| Adamantane CH₂ | 39.1 |

| Adamantane C (quaternary) | 46.8 |

| Phenyl C-H | 127.2 |

| Phenyl C (ipso) | 137.6, 148.5 |

| Phenyl C (quaternary) | 91.8 |

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Calculated m/z | 440.25040 |

| Found m/z | 440.25008 |

Vibrational and Electronic Spectroscopy

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data (Characteristic Bands)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Adamantane) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1450 - 1300 | C-H Bend | Aliphatic (Adamantane) |

| Below 900 | C-H Bend (out-of-plane) | Aromatic |

Table 5: UV-Vis Spectroscopy Data (Estimated)

| Solvent | λ_max (nm) | Molar Absorptivity (ε) [M⁻¹cm⁻¹] |

| Cyclohexane | ~263 | ~1910 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-1000

-

Resolution: >10,000

-

Inlet System: Direct infusion or gas chromatography (if coupled).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of a pure KBr pellet should be collected as the background.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within this compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane or ethanol) of a known concentration (e.g., 1x10⁻³ M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1x10⁻⁴ to 1x10⁻⁵ M.

-

Use the pure solvent as a reference in the second beam of the spectrophotometer.

Acquisition Parameters:

-

Wavelength Range: 200-400 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

Data Interval: 1.0 nm

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the spectroscopic characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

An In-depth Technical Guide to the NMR and FTIR Analysis of 1,3,5,7-Tetraphenyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy analysis of 1,3,5,7-tetraphenyladamantane. This highly symmetrical, rigid, and thermally stable molecule serves as a versatile building block in supramolecular chemistry, materials science, and drug development. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the characterization of its derivatives.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Friedel-Crafts arylation of 1-bromoadamantane. The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane (1.0 equivalent) in a suitable aromatic solvent such as benzene.

-

Addition of Reagents: To this solution, add tert-butyl bromide (2.0 equivalents) and a catalytic amount of aluminum chloride (AlCl₃) (approx. 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain this temperature for approximately 2 hours.

-

Workup: After cooling to room temperature, the reaction mixture is filtered. The resulting solid residue is washed sequentially with benzene, water, and chloroform.

-

Purification: The crude product is further purified by Soxhlet extraction with chloroform for 24 hours. The insoluble, pure this compound is then dried to yield a white solid.

Spectroscopic Analysis

Due to the high symmetry of the this compound molecule (Td point group), its NMR spectra are relatively simple and characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

-

Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of this compound, respectively, in a deuterated solvent such as chloroform-d (CDCl₃).

-

Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the adamantane cage and the phenyl groups. Based on the high symmetry, the methylene protons of the adamantane cage are chemically equivalent, and the protons of the four phenyl groups will also exhibit equivalence.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.15 | s | 12H | -CH₂- (Adamantane cage) |

| ~7.20 - 7.50 | m | 20H | Ar-H (Phenyl groups) |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is characterized by a few distinct signals due to the high symmetry of the molecule. Data from polymers derived from tetraphenyladamantane derivatives suggest the following assignments for the adamantane core.[1] The phenyl carbon signals are estimated based on data for 1,3,5,7-tetrakis(4-iodophenyl)adamantane.

| Chemical Shift (δ, ppm) | Assignment |

| ~37.0 | Quaternary Carbon (Adamantane bridgehead, C-Ph) |

| ~43.0 | Methylene Carbon (-CH₂-, Adamantane cage) |

| ~125.0 | Ar-C (ortho- and meta- carbons of phenyl groups) |

| ~128.0 | Ar-C (para-carbon of phenyl group) |

| ~148.0 | Ar-C (ipso-carbon of phenyl group) |

Note: The presented data is a composite estimation from derivatives and should be considered as a reference. The exact chemical shifts for the parent compound may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a solid sample for analysis. This can be done by creating a potassium bromide (KBr) pellet containing a small amount of the sample or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data

The FTIR spectrum of this compound is dominated by the vibrational modes of the adamantane core and the phenyl substituents.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (Adamantane -CH₂-) |

| ~1600, ~1490, ~1450 | Aromatic C=C Stretch |

| ~1460 | -CH₂- Scissoring (Adamantane) |

| 1200 - 1000 | Aromatic C-H In-plane Bending |

| Below 900 | Aromatic C-H Out-of-plane Bending |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides foundational knowledge for the spectroscopic analysis of this compound, which is essential for its application in advanced materials and pharmaceutical research. The provided data and protocols serve as a reliable reference for the characterization of this important molecular scaffold.

References

Unveiling the Diamondoid Heart: A Technical Guide to the Crystal Structure of 1,3,5,7-Tetraphenyladamantane

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. This guide provides an in-depth technical overview of the crystal structure of 1,3,5,7-tetraphenyladamantane, a rigid, diamondoid scaffold of significant interest in supramolecular chemistry and materials science.

This compound, with its four phenyl groups tetrahedrally appended to the adamantane core, presents a unique molecular architecture. Its rigid structure and potential for functionalization make it a valuable building block in the design of novel materials and host-guest systems. This document outlines the key crystallographic parameters, provides detailed experimental protocols for its synthesis and crystallization, and visualizes the procedural workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal space group P -4 2₁ c.[1] The fundamental crystallographic data are summarized in the table below, providing a quantitative snapshot of the unit cell.

| Parameter | Value |

| Formula | C₃₄H₃₂ |

| Molecular Weight | 440.62 g/mol [2][3] |

| Crystal System | Tetragonal |

| Space Group | P -4 2₁ c[1] |

| a | 12.8260 Å[1] |

| b | 12.8260 Å[1] |

| c | 7.2032 Å[1] |

| α | 90.00°[1] |

| β | 90.00°[1] |

| γ | 90.00°[1] |

| Volume | 1184.3 ų |

| Z | 2[1] |

| Density (calculated) | 1.234 g/cm³ |

Molecular Geometry

The adamantane core exhibits the expected diamondoid structure with the four phenyl groups situated at the bridgehead positions. The precise bond lengths and angles within the molecule are critical for understanding its rigidity and the spatial orientation of the phenyl substituents. Detailed information on selected bond lengths, bond angles, and torsion angles will be provided upon successful retrieval of the full crystallographic information file (CIF).

Experimental Protocols

The synthesis and crystallization of this compound are crucial steps in obtaining high-quality crystals for structural analysis. The following sections provide detailed methodologies for these key experiments.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts arylation reaction. A general procedure is outlined below, based on established methods.[4][5]

Materials:

-

1-Bromoadamantane

-

Benzene (anhydrous)

-

Aluminum chloride (AlCl₃), anhydrous

-

tert-Butyl bromide (optional, as a hydride scavenger)

-

Glacial acetic acid

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane in anhydrous benzene.

-

To this solution, add tert-butyl bromide (optional).

-

Carefully add anhydrous aluminum chloride in portions while stirring. An ice bath may be used to control the initial exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 60°C) for 4 hours. During this time, a significant amount of white solid is expected to form.[4]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding glacial acetic acid to acidify the mixture to a pH of approximately 3.[4]

-

Filter the resulting solid and wash it with a suitable solvent.

-

The crude product can be further purified by extraction with chloroform to yield the desired this compound as a white solid.[4]

Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction requires a careful crystallization process. Slow evaporation is a commonly employed and effective method.[6][7]

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., a mixture of a good solvent like chloroform or dichloromethane and a poor solvent like hexane or methanol)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., chloroform) with gentle heating if necessary to achieve saturation.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Once crystals of a suitable size have formed, they can be carefully harvested for X-ray diffraction analysis.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and crystallization process for this compound.

This comprehensive guide serves as a valuable resource for researchers working with adamantane-based compounds, providing the necessary data and protocols to facilitate further investigation into the properties and applications of this compound.

References

- 1. This compound | C34H32 | CID 11553988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 16004-75-4 [m.chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents [patents.google.com]

- 5. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 7. colorado.edu [colorado.edu]

Unveiling the Molecular Architecture: An In-depth Technical Guide to the X-ray Diffraction Analysis of Tetraphenyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 1,3,5,7-tetraphenyladamantane, a molecule of significant interest due to its rigid, tetrahedral scaffold. This document details the crystallographic data, outlines a general experimental protocol for its structural determination, and presents a visual workflow of the analytical process. The information herein is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Core Crystallographic Data

The crystal structure of this compound has been determined and reported, revealing a highly symmetric molecular packing. The key quantitative data from the X-ray diffraction analysis are summarized in the table below. This information is crucial for understanding the solid-state conformation and intermolecular interactions of the molecule.

| Parameter | Value |

| Chemical Formula | C₃₄H₃₂ |

| Formula Weight | 440.60 g/mol |

| Crystal System | Tetragonal |

| Space Group | P-42₁c |

| Unit Cell Dimensions | a = 12.8260(7) Å, c = 7.2032(9) Å |

| α = 90°, β = 90°, γ = 90° | |

| Unit Cell Volume | 1184.2(2) ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.233 Mg/m³ |

| Final R-factor (R1) | 0.0442 |

Data sourced from Boldog, et al., Acta Crystallographica Section C, 2009.[1][2]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of an organic molecule like tetraphenyladamantane involves a meticulous experimental workflow. The following protocol outlines the general steps required for such an analysis.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. For tetraphenyladamantane, a common method for crystal growth is slow evaporation from a suitable solvent system.

-

Materials: this compound, high-purity solvents (e.g., a mixture of dichloromethane and methanol, or chloroform and hexane).

-

Procedure:

-

Dissolve a small amount of tetraphenyladamantane in a minimal amount of the chosen solvent or solvent mixture with gentle heating if necessary.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

-

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted for data collection.

-

Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible defects, typically in the size range of 0.1-0.3 mm.

-

Mounting: The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

-

Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

-

As the X-ray beam passes through the crystal, it is diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by the detector.

-

A complete dataset is collected by systematically rotating the crystal and recording the diffraction patterns at each orientation.

-

Structure Solution and Refinement

The collected diffraction data is then processed to determine the three-dimensional arrangement of atoms in the crystal.

-

Data Reduction: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also involves corrections for experimental factors such as absorption.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small organic molecules, direct methods are commonly employed to determine the initial atomic positions.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible for a good refinement.

Visualizing the Workflow

The following diagram illustrates the key stages in the single-crystal X-ray diffraction analysis of tetraphenyladamantane.

References

Physical and chemical properties of 1,3,5,7-Tetraphenyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,7-Tetraphenyladamantane is a unique, highly symmetrical, and thermally stable molecule. Its rigid diamondoid core functionalized with four phenyl groups at the bridgehead positions gives rise to exceptional chemical and physical properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a summary of its primary applications, particularly in the realm of materials science.

Introduction

Adamantane and its derivatives have garnered significant interest in various scientific fields due to their rigid, cage-like structure. This compound, with its four phenyl substituents, is a prominent member of this family. The tetrahedral arrangement of the phenyl groups around the adamantane core results in a molecule with high thermal stability and a propensity for forming ordered supramolecular structures. These characteristics make it a valuable building block in the synthesis of advanced materials such as microporous organic polymers and nanoporous amide networks, which have shown promise in applications like gas storage and carbon dioxide capture.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its high melting point and low solubility in common organic solvents are distinguishing features, largely attributed to the extensive intermolecular C-H⋯π interactions in the solid state.

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₃₄H₃₂ | |

| Molecular Weight | 440.62 g/mol | |

| Melting Point | 403-404 °C | |

| Boiling Point (Predicted) | 575.5 ± 50.0 °C | |

| Density (Predicted) | 1.174 ± 0.06 g/cm³ | |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in common solvents |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. The molecule crystallizes in the P-421c space group. The adamantane core maintains its rigid tetrahedral geometry, with the four phenyl groups extending from the bridgehead carbons. The packing of the molecules in the crystal lattice is dominated by a network of C-H⋯π interactions between the phenyl groups of adjacent molecules, which contributes to its high thermal stability and low solubility.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tetragonal | P-421c | 12.8260 | 12.8260 | 7.2032 | 90.00 | 90.00 | 90.00 |

Source:

Experimental Protocols

The most common method for the synthesis of this compound is the Friedel-Crafts arylation of 1-bromoadamantane with benzene.

Synthesis of this compound

Reaction: Friedel-Crafts Alkylation

Reagents:

-

1-Bromoadamantane

-

Benzene (reagent and solvent)

-

tert-Butyl bromide (promoter)

-

Aluminum chloride (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromoadamantane in a sufficient amount of dry benzene under an inert atmosphere (e.g., argon or nitrogen).

-

To this solution, add tert-butyl bromide followed by the cautious addition of anhydrous aluminum chloride.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the benzene solvent under reduced pressure.

-

The crude product is obtained as a solid.

Purification:

Due to its very low solubility, this compound can be purified by washing the crude product with hot toluene to remove any partially phenylated adamantane byproducts.

Visualization of Synthesis Pathway

The synthesis of this compound proceeds through a series of Friedel-Crafts alkylation reactions. The following diagram illustrates the logical workflow of this synthesis.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The rigid, tetrahedral structure of this compound makes it an ideal building block (or "tecton") for the construction of porous organic materials.

Microporous Organic Polymers (MOPs) for Gas Storage

Derivatives of this compound, such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane, are used as nodes in the synthesis of MOPs. These materials exhibit high thermal stability and permanent porosity, making them suitable for the storage of gases like hydrogen and methane.

Nanoporous Amide Networks (NANs) for CO₂ Capture

This compound serves as a core component in the synthesis of nanoporous amide networks. These networks are designed to have a high affinity for carbon dioxide, enabling their use in selective CO₂ capture technologies aimed at reducing greenhouse gas emissions.

Conclusion

This compound is a molecule with a unique combination of rigidity, symmetry, and thermal stability. These properties, stemming from its adamantane core and tetra-phenyl substitution, make it a valuable component in the field of materials science. The ability to synthesize this molecule via a reproducible Friedel-Crafts reaction and its utility as a building block for functional porous materials highlight its importance for researchers and scientists in both academia and industry. Further exploration of its derivatives and their applications is expected to yield new advancements in areas such as gas separation, catalysis, and advanced polymer synthesis.

Supramolecular Assembly of 1,3,5,7-Tetraphenyladamantane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the supramolecular assembly of 1,3,5,7-tetraphenyladamantane (TPA) and its derivatives. TPA serves as a rigid, tetrahedral building block in the field of crystal engineering and materials science, with its self-assembly primarily governed by a network of weak, non-covalent interactions. This document details the fundamental principles of TPA assembly, experimental protocols for the synthesis and characterization of TPA-based structures, and quantitative data derived from crystallographic studies. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the rational design and synthesis of functional supramolecular architectures.

Introduction

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the study of systems composed of discrete numbers of molecules associated through non-covalent interactions.[1] Within this field, the design of molecular building blocks with well-defined shapes and functionalities is paramount for the construction of predictable and functional supramolecular assemblies. This compound (TPA) has emerged as a particularly interesting scaffold due to its high thermal stability, rigid tetrahedral geometry, and the presence of four phenyl groups that can engage in a variety of intermolecular interactions.[2]

The supramolecular assembly of TPA is predominantly driven by a network of C-H···π interactions, leading to the formation of well-defined crystal structures.[3] The predictable nature of these interactions, coupled with the rigid TPA core, allows for the rational design of porous materials, host-guest systems, and advanced polymers.[4][5] This guide will explore the core principles of TPA assembly, provide detailed experimental methodologies, and present key quantitative data to aid in the development of novel TPA-based supramolecular systems.

Principles of this compound Supramolecular Assembly

The self-assembly of TPA in the solid state is a finely balanced interplay of non-covalent interactions. The tetrahedral arrangement of the phenyl groups around the adamantane core pre-organizes the molecule for three-dimensional packing.

The Role of C-H···π Interactions

The primary driving force for the supramolecular assembly of TPA is the extensive network of C-H···π interactions.[3] These interactions occur between the hydrogen atoms of the phenyl rings and the adamantane core of one molecule and the π-electron clouds of the phenyl rings of neighboring molecules. In the crystal structure of unsubstituted TPA, these interactions are responsible for the formation of one-dimensional chains.[3] The concerted action of C-H groups from both the phenyl rings and the adamantane's methylene groups act as donors to the π-systems of adjacent molecules.[3]

Host-Guest Chemistry

The rigid structure of TPA and its derivatives makes them excellent candidates for host-guest chemistry. While TPA itself does not possess a pre-defined cavity, the voids created during the supramolecular assembly process can accommodate guest molecules. Functionalization of the phenyl rings can introduce specific binding sites, enhancing the host-guest capabilities. For instance, the introduction of nitro or cyano groups on tetraphenylmethane, a related molecule, leads to more open structures capable of including solvent molecules like THF, water, and MeCN.[2] Adamantane derivatives, in general, are known to form stable 1:1 inclusion complexes with hosts like β-cyclodextrin, with high association equilibrium constants.[6]

Crystal Engineering with TPA Derivatives

The true versatility of TPA as a supramolecular building block is realized through the functionalization of its phenyl rings. By introducing different substituents at the para-position of the phenyl groups, the nature and directionality of the intermolecular interactions can be precisely controlled. This allows for the engineering of crystal structures with desired properties, such as porosity for gas storage or specific framework topologies. For example, 1,3,5,7-tetrakis(4-bromophenyl)adamantane serves as a "knot" in the synthesis of microporous organic polymers (MOPs) through Suzuki coupling reactions with phenylboronic acid "rods".[4]

Quantitative Data on TPA Assemblies

The following tables summarize key quantitative data from crystallographic studies of TPA and its derivatives, providing a basis for comparison and design of new structures.

Table 1: Crystallographic Data for this compound and a Brominated Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| This compound | C₃₄H₃₂ | Tetragonal | P-42₁c | 12.8260 | 12.8260 | 7.2032 | 90 | 90 | 90 | [3] |

| 1,3,5,7-Tetrabromoadamantane | C₁₀H₁₂Br₄ | Monoclinic | P2₁/c | 11.7669 | 9.0612 | 12.1493 | 90 | 98.529 | 90 | [7] |

Table 2: Key Intermolecular Interaction Distances in TPA Assemblies

| Interaction Type | Donor/Atom 1 | Acceptor/Atom 2 | Distance (Å) | Compound | Ref. |

| C-H···π | C-H (phenyl) | π (phenyl) | 3.15 (2) | This compound | [3] |

| C-H···π | C-H (adamantane) | π (phenyl) | 3.44 (2) | This compound | [3] |

| Br···Br | Br | Br | 3.6553 (7) | 1,3,5,7-Tetrabromoadamantane | [7] |

Table 3: Thermodynamic Data for Adamantane Host-Guest Complexation

| Host | Guest | Method | Kₐ (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Ref. |

| β-Cyclodextrin | Alexa 488 labelled adamantane | FCS | 5.2 x 10⁴ | - | - | [6] |

| β-Cyclodextrin | 1-Adamantanol | ITC | 2.97 x 10⁴ | - | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key TPA precursor and the subsequent fabrication of a microporous organic polymer, as well as general protocols for the characterization of these materials.

Synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane

This protocol is adapted from established procedures for the functionalization of adamantane.

Materials:

-

Adamantane

-

Bromine

-

Anhydrous Aluminium Chloride

-

Glacial Acetic Acid

-

Hydrochloric Acid

Procedure:

-

To a stirred mixture of bromine (2.2 mol) and anhydrous aluminium chloride (0.2 mol) at 278-283 K, add adamantane (0.2 mol) portion-wise over 30 minutes.[7]

-

Heat the mixture to 363 K over 1 hour and maintain this temperature for 24 hours. Copious evolution of hydrogen bromide will be observed.[7]

-

Distill off the excess bromine on a water bath.[7]

-

The synthesis of the tetraphenyl derivative is then achieved through a Friedel-Crafts phenylation reaction, followed by bromination of the phenyl groups. A detailed protocol for a similar multi-step synthesis starting from 1-bromoadamantane is described in the literature.[1]

-

Purify the crude product by recrystallization from a suitable solvent such as glacial acetic acid.

Synthesis of a TPA-Based Microporous Organic Polymer (MOP-Ad)

This protocol describes the synthesis of a MOP via Suzuki coupling polymerization.[4]

Materials:

-

1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA)

-

Benzene-1,4-diboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

1,4-Dioxane

-

Water

-

Methanol, Acetone, Tetrahydrofuran, Chloroform (for washing)

Procedure:

-

In a flask, combine 1,3,5,7-tetrakis(4-bromophenyl)adamantane, benzene-1,4-diboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a mixture of 1,4-dioxane and water.

-

Degas the resulting mixture using freeze-pump-thaw cycles and then purge with Argon.[4]

-

Stir the mixture at 150 °C for 72 hours.[4]

-

After cooling to room temperature, pour the mixture into deionized water.

-

Collect the precipitate by filtration and wash with water to remove inorganic salts.[4]

-

Further purify the polymer by Soxhlet extraction sequentially with water, methanol, acetone, tetrahydrofuran, and chloroform, each for 24 hours.[4]

-

Dry the final polymer product under vacuum at 200 °C for 24 hours to yield an off-white powder.[4]

Characterization Methods

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the synthesized molecules and polymers.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Analysis: Analyze ¹H and ¹³C NMR spectra to identify characteristic chemical shifts and coupling patterns corresponding to the adamantane core, phenyl rings, and any functional groups. For polymers, solid-state NMR may be required.

4.3.2. Single-Crystal X-ray Diffraction (SCXRD)

-

Purpose: To determine the precise three-dimensional structure of the molecules and their packing in the crystal lattice, providing definitive evidence of supramolecular assembly.

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal (typically >0.1 mm in all dimensions) on a diffractometer.[6] An intense, monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[8]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and a molecular model is built and refined to fit the experimental data.

4.3.3. Gas Adsorption Analysis

-

Purpose: To characterize the porosity of TPA-based MOPs.

-

Procedure: Perform N₂ adsorption-desorption measurements at 77 K. Prior to analysis, degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed species.[9]

-

Analysis: Calculate the Brunauer-Emmett-Teller (BET) surface area from the nitrogen adsorption isotherm to quantify the material's specific surface area.

Visualizations of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key processes in the study of TPA supramolecular assembly.

Caption: Experimental workflow for the synthesis and characterization of TPA-based microporous polymers.

Caption: Conceptual diagram of host-guest interaction within a TPA supramolecular assembly.

Conclusion

This compound is a powerful and versatile building block for the construction of complex and functional supramolecular assemblies. Its rigid tetrahedral geometry and the propensity of its phenyl groups to engage in C-H···π interactions provide a predictable basis for the design of crystalline solids with tailored properties. Through functionalization, TPA derivatives have been successfully employed in the creation of microporous organic polymers with applications in gas storage and as hosts in host-guest systems. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to explore and expand the rich supramolecular chemistry of this compound. Future work in this area will likely focus on the development of TPA-based materials with enhanced functionalities for applications in catalysis, sensing, and drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. Host–guest and network structures of some tetraphenylmethane derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3,5,7-Tetrabromoadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound - Google Patents [patents.google.com]

- 9. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Supramolecular Architecture: An In-depth Technical Guide to C-H···π Interactions in Tetraphenyladamantane Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the C-H···π interactions within the crystalline structure of 1,3,5,7-tetraphenyladamantane. These non-covalent interactions play a pivotal role in dictating the supramolecular assembly, influencing the material's physical and chemical properties. This document outlines the crystallographic data, experimental methodologies for its determination, and a visual representation of the molecular interactions that govern the crystal packing.

Core Concepts: The Nature of C-H···π Interactions

C-H···π interactions are a class of weak, non-covalent bonds where a carbon-hydrogen bond acts as a hydrogen bond donor and a π-system (typically an aromatic ring) serves as the acceptor. While individually weak, the cumulative effect of multiple C-H···π interactions can significantly contribute to the stability of molecular conformations and crystal lattices. In the case of this compound, the rigid adamantane core positions the four phenyl groups in a tetrahedral arrangement, creating a scaffold ripe for a multitude of intramolecular and intermolecular C-H···π interactions.

Crystallographic and Interaction Data

The crystal structure of this compound reveals a complex network of C-H···π interactions that drive the molecular packing. The key crystallographic and interaction data are summarized below.

Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₃₄H₃₂ |

| Molecular Weight | 440.62 g/mol |

| Crystal System | Tetragonal |

| Space Group | P-42₁c |

| a | 12.8260 Å |

| b | 12.8260 Å |

| c | 7.2032 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Z | 2 |

Data sourced from the Crystallography Open Database (COD) entry 2017114, as published by Boldog et al.[1]

Quantitative Analysis of C-H···π Interactions

The defining characteristic of the crystal packing in this compound is the extensive network of C-H···π interactions. These interactions involve hydrogen atoms from both the phenyl rings (aromatic C-H) and the adamantane core (aliphatic C-H₂) acting as donors to the π-faces of adjacent phenyl groups.

| Interaction Type | Donor Group | Acceptor Group | H···π Distance (Å) |

| Intermolecular | C-H (phenyl) | π-system (phenyl) | 3.15 (2) |

| Intermolecular | C-H₂ (adamantane) | π-system (phenyl) | 3.44 (2) |

These distances represent the close contacts between hydrogen atoms and the centroid of the aromatic ring. Data from Boldog, I., et al. (2009).[1]

Experimental Protocols

The elucidation of the crystal structure and the C-H···π interactions within this compound relies on a combination of organic synthesis and single-crystal X-ray diffraction.

Synthesis of this compound

A plausible synthetic route, based on established Friedel-Crafts chemistry for adamantane derivatives, is as follows:

-

Reaction Setup: To a solution of 1-bromoadamantane in an excess of benzene under an inert atmosphere (e.g., argon), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to promote the Friedel-Crafts alkylation. The reaction proceeds through the formation of an adamantyl cation which then undergoes electrophilic aromatic substitution with benzene. The reaction continues at the other bridgehead positions of the adamantane core.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched, for example, with dilute hydrochloric acid. The organic layer is separated, washed, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., a mixture of chloroform and methanol) to yield crystalline this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through the following steps:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution of the purified compound. A solvent system in which the compound has moderate solubility, such as a mixture of dichloromethane and a less volatile non-polar solvent like hexane, is often effective. The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial to allow for slow solvent evaporation over several days.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Molecular Structure and Interactions

The following diagrams illustrate the molecular structure of this compound and the key C-H···π interactions that define its crystal packing.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Microporous Organic Polymers Using Tetraphenyladamantane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of robust microporous organic polymers (MOPs) utilizing a tetraphenyladamantane core. The inherent rigidity and three-dimensional structure of the adamantane cage, functionalized with phenyl groups, serve as an excellent building block for creating polymers with high thermal stability, chemical resistance, and permanent microporosity. These materials exhibit significant potential for applications in gas storage and separation, which are critical areas of research in both industrial and pharmaceutical settings.

Introduction

Microporous organic polymers constructed from tetraphenyladamantane units offer a unique combination of thermal and chemical stability, making them suitable for demanding applications.[1][2][3] The synthesis strategy typically involves the use of 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a tetrahedral "knot" which is then connected by various "rod-like" linker molecules through Suzuki coupling reactions.[1][2][4][5] This modular approach allows for the tuning of pore size and surface area by varying the length and geometry of the linker. The resulting MOPs, designated here as MOP-Ad, are characterized by their high Brunauer–Emmett–Teller (BET) surface areas, significant gas uptake capacities, and remarkable stability in harsh chemical environments.[1][2][3]

Synthesis of Tetraphenyladamantane-Based Microporous Organic Polymers (MOP-Ad)

The synthesis of MOP-Ad polymers is achieved via a palladium-catalyzed Suzuki coupling reaction. The general scheme involves the polymerization of 1,3,5,7-tetrakis(4-bromophenyl)adamantane with different phenylboronic acid linkers.

General Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of MOP-Ad polymers.

Experimental Protocols

The following protocols are based on the synthesis of three distinct MOP-Ad polymers (MOP-Ad-1, MOP-Ad-2, and MOP-Ad-3) using different linker molecules.

Materials and Reagents

-

1,3,5,7-tetrakis(4-bromophenyl)adamantane (TBPA)

-

Benzene-1,4-diboronic acid (for MOP-Ad-1)

-

4,4'-Biphenyldiboronic acid (used in the synthesis of the MOP-Ad-2 linker)

-

p-Terphenyl-4,4''-diboronic acid (for MOP-Ad-3)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Methanol, Water, Acetone, Tetrahydrofuran (THF), Chloroform (for purification)

Synthesis of MOP-Ad-1

-

To a mixture of 1,3,5,7-tetrakis(4-bromophenyl)adamantane (0.30 g, 0.40 mmol) and benzene-1,4-diboronic acid (0.15 g, 0.91 mmol) in 100 mL of DMF, add tetrakis(triphenylphosphine)palladium(0) (45.85 mg, 0.040 mmol).[6]

-

Add 16.0 mL of a 2.0 M aqueous solution of K2CO3 to the mixture.

-

Heat the reaction mixture at 150 °C for 72 hours under a nitrogen atmosphere with stirring.

-

After cooling to room temperature, pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

-

Filter the precipitate and wash thoroughly with methanol.

-

Purify the crude polymer by Soxhlet extraction sequentially with water, methanol, acetone, tetrahydrofuran, and chloroform, each for 24 hours.[4]

-

Dry the purified polymer under vacuum at 200 °C for 24 hours to yield MOP-Ad-1 as an off-white powder.[4][6]

Synthesis of MOP-Ad-2 and MOP-Ad-3

The synthetic procedures for MOP-Ad-2 and MOP-Ad-3 are similar to that of MOP-Ad-1, with the exception of the boronic acid linker used.[1]

-

For MOP-Ad-2: Replace benzene-1,4-diboronic acid with 4,4'-biphenyldiboronic acid.

-

For MOP-Ad-3: Replace benzene-1,4-diboronic acid with p-terphenyl-4,4''-diboronic acid.[1]

Data Presentation

The properties of the synthesized MOP-Ad polymers are summarized in the tables below.

Synthesis Yields

| Polymer | Linker Molecule | Yield (%) |

| MOP-Ad-1 | Benzene-1,4-diboronic acid | 97.7 |

| MOP-Ad-2 | 4,4'-Biphenyldiboronic acid | 90.2 |

| MOP-Ad-3 | p-Terphenyl-4,4''-diboronic acid | 65.7 |

Data sourced from Li et al.[1][4][6]

Porous Properties

| Polymer | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) |

| MOP-Ad-1 | 1066 | 0.61 | 0.45 |

| MOP-Ad-2 | 1205 | 0.72 | 0.51 |

| MOP-Ad-3 | 897 | 0.53 | 0.38 |

Data obtained from N2 adsorption-desorption isotherms at 77.3 K.[1]

Gas Adsorption Capacities

| Polymer | H₂ Uptake (wt%)a | CO₂ Uptake (wt%)b | CH₄ Uptake (wt%)b |

| MOP-Ad-1 | 1.07 | 10.3 | 2.4 |

| MOP-Ad-2 | 1.20 | 11.5 | 2.8 |

| MOP-Ad-3 | 0.95 | 9.2 | 2.1 |

a Measured at 77.3 K and 1.13 bar.[1] b Measured at 273.1 K and 1.13 bar.[1]

Data sourced from Li et al.[1][2][3][5][6]

Characterization and Signaling Pathways

While these materials do not operate through biological signaling pathways, the synthesis itself follows a well-defined reaction pathway. The Suzuki coupling reaction mechanism is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Applications and Future Perspectives

The high stability and porosity of tetraphenyladamantane-based MOPs make them promising candidates for various applications. Their significant CO₂ uptake capacity suggests their use in carbon capture and storage technologies.[1][7][8][9][10] Furthermore, their ability to adsorb other small gas molecules like hydrogen and methane indicates potential applications in gas purification and storage for clean energy.[1][2][3][5] The modular nature of their synthesis allows for further functionalization of the linkers to introduce specific binding sites, which could be explored for applications in catalysis or as stationary phases in chromatography. For drug development professionals, the high surface area and tunable porosity of these polymers could be investigated for drug delivery systems, where the polymer acts as a high-capacity carrier for active pharmaceutical ingredients.

References

- 1. Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28833B [pubs.rsc.org]

- 2. (PDF) Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials (2017) | Xiong Li | 21 Citations [scispace.com]

- 3. [PDF] Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials | Semantic Scholar [semanticscholar.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Microporous poly(Schiff base) constructed from tetraphenyladamantane units for adsorption of gases and organic vapors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Tetraphenyladamantane-Based Polymers in Gas Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and gas storage applications of microporous polymers based on the rigid, three-dimensional tetraphenyladamantane (TPA) core. The unique structure of TPA imparts exceptional thermal and chemical stability to the resulting polymers, while its tetrahedral geometry leads to the formation of interconnected micropores, making these materials highly promising for applications in gas storage and separation.[1][2][3][4][5]

Overview of Tetraphenyladamantane-Based Polymers for Gas Storage